molecular formula C22H17FN2O6S B3987576 methyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3987576
M. Wt: 456.4 g/mol
InChI Key: UAZPKJFISWSKHY-UHFFFAOYSA-N
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Description

Methyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C22H17FN2O6S and its molecular weight is 456.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is 456.07913560 g/mol and the complexity rating of the compound is 822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O6S/c1-10-8-9-14(31-10)17(26)15-16(12-6-4-5-7-13(12)23)25(20(28)18(15)27)22-24-11(2)19(32-22)21(29)30-3/h4-9,16,27H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZPKJFISWSKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3F)C4=NC(=C(S4)C(=O)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activity. Understanding its biological properties is crucial for assessing its application in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, supported by data tables and relevant research findings.

The molecular formula of the compound is C22H17FN2O6SC_{22}H_{17}FN_{2}O_{6}S, with a molecular weight of approximately 456.4 g/mol. The compound features various functional groups, including a thiazole ring and a pyrrolidine moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC22H17FN2O6S
Molecular Weight456.4 g/mol
Purity≥ 95%
Complexity Rating814

Antioxidant Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antioxidant properties. For instance, the presence of the furan ring may enhance the radical scavenging ability of the compound, potentially offering protective effects against oxidative stress.

Anti-inflammatory Effects

Research on related thiazole derivatives suggests that they may possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines could be a critical mechanism through which this compound exerts its effects, making it a candidate for further investigation in inflammatory diseases.

Anticancer Potential

Preliminary studies have shown that thiazole-containing compounds can inhibit cancer cell proliferation. The specific mechanism may involve the induction of apoptosis in cancer cells, although detailed studies on this particular compound are still required to confirm these effects.

Enzyme Inhibition

Compounds similar to this compound have been investigated for their potential as enzyme inhibitors. For example, thiazole derivatives are known to inhibit various enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Study on Structural Analogues

A comparative study analyzed the biological activity of several thiazole derivatives, revealing that modifications in the side chains significantly influenced their activity profiles. The study highlighted that fluorinated phenyl groups enhance bioactivity due to increased lipophilicity and improved binding interactions with biological targets .

In Vivo Studies

In vivo experiments conducted on animal models demonstrated that certain thiazole derivatives reduced tumor growth and improved survival rates in cancer-bearing mice. These findings suggest that this compound could have similar therapeutic potential .

Mechanistic Insights

Mechanistic studies indicate that compounds with similar structures may act through multiple pathways, including modulation of signaling pathways related to inflammation and apoptosis. Further research is needed to elucidate the specific pathways affected by this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
methyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.